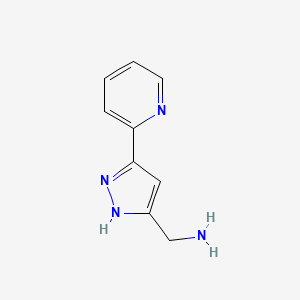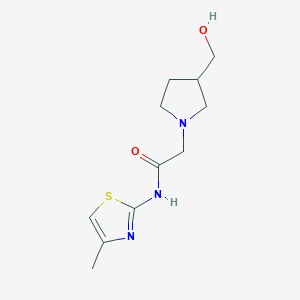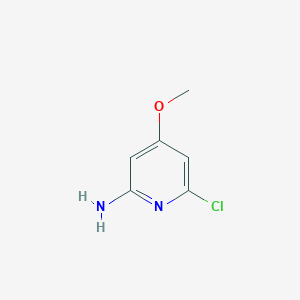
4-amino-6-(1,5-diméthyl-1H-pyrazol-3-yl)pyrimidine
Vue d'ensemble
Description
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H11N5 and its molecular weight is 189.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariques
Les composés portant un noyau pyrazole, tels que la 4-amino-6-(1,5-diméthyl-1H-pyrazol-3-yl)pyrimidine, sont connus pour leurs effets pharmacologiques divers, notamment leurs activités antileishmaniennes et antimalariques puissantes . Par exemple, le composé 13 a présenté une activité antipromastigote supérieure (IC50 = 0,018) qui était 174 et 2,6 fois plus active que les médicaments standard miltefosine (IC50 = 3,130) et amphotéricine B désoxycholate (IC50 = 0,047) . De plus, les composés cibles 14 et 15 ont provoqué de meilleurs effets d'inhibition contre Plasmodium berghei avec une suppression de 70,2 % et 90,4 %, respectivement .
Techniques de synthèse
Le noyau pyrazole est synthétisé avec diverses stratégies telles que l'approche multicomposants, les cycloadditions dipolaires, la cyclocondensation de l'hydrazine avec le système carbonylé, l'utilisation du système hétérocyclique et l'approche multicomposants . Ces techniques peuvent être utilisées pour synthétiser la this compound.
Activité biologique
Les pyrazoles ont un large éventail d'applications en chimie médicinale, découverte de médicaments, agrochimie, chimie de coordination et chimie organométallique . Ils ont été utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs et de réactions dans divers milieux .
Activité antibactérienne et anticancéreuse
Les 1-phényl-1H-pyrazolo[3,4-d]pyrimidines 4,6-disubstituées ont montré une bonne activité antibactérienne et anticancéreuse . Cela suggère que la this compound pourrait potentiellement avoir des activités similaires.
Activité anti-inflammatoire
Les composés pyrazole se sont avérés présenter des propriétés anti-inflammatoires . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement des affections inflammatoires.
Activité antifongique
Les composés pyrazole se sont également avérés présenter des propriétés antifongiques . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement des infections fongiques.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a wide range of targets, including enzymes, receptors, and ion channels .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by molecular simulation studies of related compounds .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in signal transduction, enzymatic activity, and cellular metabolism .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can influence its bioavailability, can be inferred from its chemical structure .
Result of Action
Related compounds have been shown to exert various biological effects, such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Analyse Biochimique
Biochemical Properties
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in enzyme inhibition and modulation. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine and CDKs involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the disruption of cell cycle progression, making it a potential candidate for cancer therapy .
Additionally, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine has been found to interact with other proteins and biomolecules, including DNA and RNA . These interactions can influence gene expression and cellular signaling pathways, further highlighting the compound’s biochemical significance.
Cellular Effects
The effects of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting anti-apoptotic proteins . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation .
Furthermore, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine influences gene expression by modulating transcription factors and epigenetic markers . This modulation can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding results in the inhibition of enzyme activity, leading to downstream effects on cell cycle regulation and apoptosis.
In addition to enzyme inhibition, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can also interact with nucleic acids, affecting gene expression and transcriptional regulation . These interactions can alter the expression of genes involved in cell proliferation, differentiation, and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can lead to sustained inhibition of target enzymes and persistent effects on cellular function .
Dosage Effects in Animal Models
The effects of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and induce apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can influence metabolite levels, leading to changes in cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . These interactions can influence the localization and activity of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine, affecting its overall efficacy and potency.
Subcellular Localization
The subcellular localization of 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can be targeted to the mitochondria, where it affects cellular metabolism and apoptotic pathways . Post-translational modifications, such as phosphorylation and acetylation, can further influence the subcellular localization and activity of the compound .
Propriétés
IUPAC Name |
6-(1,5-dimethylpyrazol-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-8(13-14(6)2)7-4-9(10)12-5-11-7/h3-5H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFMXOZZUFAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491634.png)


